ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-18-12(17)11(16)15-13-14-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDDXJXVRWCEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225535 | |
| Record name | Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74531-87-6 | |
| Record name | Ethyl 2-oxo-2-[(4-phenyl-2-thiazolyl)amino]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74531-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074531876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Oxo 4 Phenyl 1,3 Thiazol 2 Yl Amino Acetate
Retrosynthetic Analysis and Key Disconnections for the Thiazole (B1198619) and Aminoacetate Moieties
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate, the analysis reveals two primary disconnections.
The most logical initial disconnection is at the amide bond linking the thiazole ring to the oxoacetate group. This C-N bond cleavage simplifies the target molecule into two key precursors:
2-amino-4-phenyl-1,3-thiazole: A heterocyclic amine that forms the structural backbone.
An ethyl oxalyl derivative: A reactive two-carbon electrophile, such as ethyl oxalyl chloride or diethyl oxalate (B1200264).
The second key disconnection focuses on the 2-amino-4-phenyl-1,3-thiazole core itself. This structure is a classic target for the Hantzsch thiazole synthesis. This disconnection breaks the thiazole ring into:
An α-haloketone: Specifically, 2-bromoacetophenone (B140003) (or 2-chloroacetophenone) to provide the phenyl group at the 4-position.
Thiourea (B124793): A simple reagent that provides the nitrogen and sulfur atoms for the thiazole ring and the amino group at the 2-position.
This two-step disconnection strategy forms the basis for the conventional synthetic pathway to the target compound.
Conventional Synthetic Routes to the Core Thiazole Structure
Conventional methods for synthesizing this compound follow the pathways identified in the retrosynthetic analysis. The process is typically a two-stage synthesis involving the initial formation of the thiazole ring, followed by its functionalization.
The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. derpharmachemica.comnih.gov The synthesis of the key intermediate, 2-amino-4-phenyl-1,3-thiazole, is achieved through the cyclocondensation reaction between an α-haloketone and thiourea. nih.govresearchgate.net
The standard procedure involves reacting 2-bromoacetophenone with thiourea in a suitable solvent, typically ethanol (B145695). The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 2-amino-4-phenyl-1,3-thiazole |
This method is highly reliable for producing a wide range of 2-aminothiazole (B372263) derivatives. derpharmachemica.com
Once the 2-amino-4-phenyl-1,3-thiazole intermediate is prepared and purified, the final step is the introduction of the ethyl oxoaminoacetate moiety. This is an acylation reaction where the nucleophilic 2-amino group of the thiazole attacks a derivative of oxalic acid. nih.gov
Two primary reagents can be used for this transformation:
Ethyl Oxalyl Chloride: This highly reactive acyl chloride readily reacts with the aminothiazole in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. orgsyn.org The reaction is typically performed at low temperatures in an inert solvent such as dichloromethane (B109758) or THF. orgsyn.org
Diethyl Oxalate: This less reactive reagent can also be used. The reaction often requires heating and may be slower, but it avoids the use of a corrosive acid chloride. The condensation of an amine with diethyl oxalate is a standard method for forming ethyl oxalamate derivatives. researchgate.net
The reaction between 2-amino-4-phenyl-1,3-thiazole and ethyl oxalyl chloride is generally preferred for its higher reactivity and typically leads to good yields of the final product, this compound. nih.gov
Optimizing the reaction conditions for both stages of the synthesis is crucial for maximizing yield and purity while minimizing reaction time and side products.
For the Hantzsch synthesis , several factors can be adjusted:
Solvent: While ethanol is common, other polar solvents can be used. Some procedures even utilize solvent-free conditions, which can be more environmentally friendly. researchgate.netorganic-chemistry.org
Temperature: The reaction is often conducted at reflux temperature to ensure a reasonable reaction rate. However, microwave-assisted heating has been shown to dramatically reduce reaction times and, in some cases, improve yields. nih.gov
Acidity: The reaction is typically run under neutral to slightly acidic conditions. Running the Hantzsch synthesis under strongly acidic conditions can alter the regioselectivity of the cyclization, especially with substituted thioureas. rsc.org
For the acylation step , optimization focuses on:
Base: When using ethyl oxalyl chloride, the choice and amount of base are critical to scavenge HCl without promoting side reactions. Triethylamine is a common choice. nih.gov
Temperature Control: Due to the high reactivity of ethyl oxalyl chloride, the initial addition is often carried out at 0 °C to control the exothermic reaction before allowing it to proceed at room temperature. orgsyn.org
Purity of Reagents: The purity of the 2-aminothiazole intermediate is important, as impurities can lead to undesired side products during acylation.
Modern and Sustainable Approaches in the Synthesis of the Chemical Compound
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally benign methodologies. These modern approaches are applicable to the synthesis of the core thiazole structure.
While the classic Hantzsch synthesis is effective, modern variations often employ catalysts to improve efficiency and mildness of the reaction conditions. These can include:
Heterogeneous Catalysts: Solid-supported catalysts like silica (B1680970) chloride or silica-supported tungstosilicic acid have been used to facilitate the Hantzsch reaction. researchgate.netmdpi.com The primary advantages are the ease of catalyst separation from the reaction mixture (often by simple filtration) and the potential for catalyst recycling, aligning with the principles of green chemistry. rsc.org
Alternative Reaction Media: The use of greener solvents like water (often with a phase-transfer catalyst or surfactant like β-cyclodextrin) or polyethylene (B3416737) glycol (PEG) has been explored to replace more traditional volatile organic solvents. organic-chemistry.orgrsc.org
Catalyst-Free Syntheses: Some modern protocols have been developed that proceed efficiently under catalyst-free conditions, for example, by using microwave irradiation or ultrasound, or by simply grinding the reactants together under solvent-free conditions. organic-chemistry.orgnih.gov
These modern approaches offer significant advantages in terms of reduced environmental impact, simplified workup procedures, and often improved reaction efficiency compared to conventional methods. researchgate.net
Green Chemistry Principles in the Synthetic Process (e.g., Solvent-Free, Ultrasonic Irradiation)
In recent years, the integration of green chemistry principles into the synthesis of thiazole derivatives has gained significant attention to minimize environmental impact and enhance reaction efficiency. These eco-friendly strategies focus on reducing the use of hazardous solvents, lowering energy consumption, and utilizing renewable resources.
Solvent-Free Synthesis: One prominent green approach is the use of solvent-free or solid-state reactions for the synthesis of the 2-aminothiazole core, typically via the Hantzsch thiazole synthesis. scispace.com This method involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a thiourea derivative. Performing this reaction without a solvent, often with grinding or minimal heating, can lead to high yields of the desired product in a short time. scispace.com This approach not only eliminates the environmental and health hazards associated with volatile organic solvents but also simplifies the work-up procedure, making the process more economical and sustainable. scispace.com
Ultrasonic Irradiation: Ultrasonic irradiation has emerged as a powerful tool in green synthesis, significantly accelerating reaction rates and often improving yields. nih.govresearchgate.net The application of ultrasound in the synthesis of thiazole derivatives provides energy for the reaction through acoustic cavitation, which leads to the formation of localized high-temperature and high-pressure zones. researchgate.net This technique has been successfully applied to the Hantzsch condensation, allowing the reaction to proceed at room temperature in greener solvents like ethanol-water mixtures, thereby reducing energy consumption compared to conventional heating methods. nih.gov The use of ultrasound can shorten reaction times from hours to minutes and often results in cleaner product formation. nih.govresearchgate.net
Other green strategies employed in the synthesis of related thiazole scaffolds include the use of recyclable catalysts, such as silica-supported tungstosilisic acid nih.gov or reusable NiFe2O4 nanoparticles acs.org, and the utilization of aqueous extracts from waste plant materials as natural catalysts. researchgate.net These methods align with the principles of green chemistry by promoting catalyst reusability and employing benign reaction media. nih.govresearchgate.netacs.org
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like the 4-phenyl-1,3-thiazol-2-amine scaffold from simple, readily available starting materials in a single synthetic operation. This approach is advantageous as it avoids the lengthy separation and purification of intermediate compounds, thereby saving time, resources, and reducing waste. scispace.comasianpubs.org
The classical Hantzsch thiazole synthesis can be adapted into a one-pot procedure. For instance, instead of starting with a pre-synthesized α-haloketone, the reaction can begin with an acetophenone (B1666503). In the presence of a halogenating agent (such as bromine or N-bromosuccinimide) and thiourea in a single reaction vessel, the acetophenone is first α-halogenated in situ, followed by condensation with thiourea to form the final 2-amino-4-phenylthiazole (B127512) product. asianpubs.orgresearchgate.net This circumvents the need to handle lachrymatory and often unstable α-haloketones separately.
Several variations of this one-pot approach have been developed to improve efficiency and safety. Methods utilizing copper(II) bromide as both a catalyst and a bromine source for the in-situ α-bromination of aromatic methyl ketones have been reported, leading to good to excellent yields of 2-aminothiazole derivatives. Another strategy involves a three-component reaction of a ketone, a halogen source, and a thiourea derivative, sometimes under solvent-free conditions or with the aid of a catalyst, to directly yield the thiazole scaffold. scispace.comresearchgate.net These one-pot methodologies significantly enhance the synthetic efficiency for assembling the core structure required for producing this compound.
The final step, N-acylation of the 2-amino-4-phenylthiazole intermediate, is typically a separate reaction. This involves treating the aminothiazole with a suitable acylating agent, such as diethyl oxalate or ethyl chlorooxoacetate, in the presence of a base. nih.govresearchgate.netstackexchange.com While this acylation is not typically part of the initial scaffold-forming multicomponent reaction, its efficiency is predicated on the successful and high-yielding synthesis of the aminothiazole precursor.
Comparative Analysis of Synthetic Efficiencies, Selectivity, and Yields across Methodologies
The choice of synthetic methodology for this compound is dictated by factors such as yield, reaction time, cost, safety, and environmental impact. A comparative analysis of the different approaches reveals distinct advantages and disadvantages for each.
The conventional Hantzsch synthesis involves two discrete steps: the synthesis of 2-amino-4-phenylthiazole from an α-haloketone and thiourea, followed by N-acylation. While reliable, this method can suffer from the instability and hazardous nature of the α-haloketone intermediate. Yields for the Hantzsch step are variable but can be high, often exceeding 80-90% under optimized conditions. researchgate.net The subsequent N-acylation with reagents like diethyl oxalate generally proceeds with good yields as well. nih.gov
One-pot multicomponent reactions for the thiazole scaffold offer a significant improvement in procedural efficiency. By combining the halogenation and cyclization steps, these methods reduce reaction time and minimize waste from intermediate work-ups. scispace.comasianpubs.org For example, one-pot reactions starting from acetophenone have reported yields ranging from good to excellent (70-95%), comparable to or sometimes exceeding the multi-step conventional method. researchgate.net
Green synthetic methodologies provide an environmentally benign alternative without compromising efficiency. Solvent-free Hantzsch reactions can produce 2-aminothiazoles in yields of 90-95% in as little as 3 minutes. scispace.com The use of ultrasonic irradiation in an ethanol/water mixture can yield thiazole derivatives in the 79-90% range, often at room temperature, which is a significant improvement over methods requiring refluxing in organic solvents for several hours. nih.gov These green methods are not only faster and higher-yielding but also safer and more cost-effective due to the reduction in solvent and energy usage.
The table below provides a comparative overview of these synthetic strategies for the formation of the 2-amino-4-phenylthiazole precursor.
| Methodology | Key Features | Yield (%) | Reaction Time | Selectivity |
| Conventional Hantzsch | Two-step process; often requires reflux in organic solvents (e.g., ethanol). | 70-95% | 2-24 hours | High |
| One-Pot Synthesis | In-situ generation of α-haloketone from acetophenone and halogen source. | 78-90% | 1-5 hours | High |
| Solvent-Free Synthesis | Reaction of α-haloketone and thiourea without solvent, often with grinding. | 90-95% | 3-10 minutes | High |
| Ultrasonic Irradiation | Use of ultrasound in green solvents (e.g., EtOH/water) at room temperature. | 79-90% | 15-60 minutes | High |
Based on a comprehensive search for scientific literature and data, it is not possible to generate the requested article on "this compound." The search did not yield specific experimental data for this exact compound, including high-resolution NMR, mass spectrometry, vibrational spectroscopy, or single-crystal X-ray crystallography studies.
While research exists for structurally related compounds such as other thiazole derivatives, providing information on these would deviate from the strict instruction to focus solely on this compound. The creation of a scientifically accurate and detailed article as outlined requires specific research findings, including spectroscopic data and crystallographic parameters, which are not available in the public domain for the requested molecule.
Therefore, to ensure scientific accuracy and adhere to the provided constraints, the article cannot be generated at this time.
Advanced Structural Characterization and Conformational Analysis of Ethyl Oxo 4 Phenyl 1,3 Thiazol 2 Yl Amino Acetate
Conformational Dynamics and Isomerism in Solution and Gas Phase
In the solution and gas phases, ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate is expected to exhibit conformational flexibility, primarily due to rotation around single bonds. The most significant of these is the rotation around the N-C bond of the amide-like linkage, which can give rise to different rotational isomers, or rotamers.
Experimental Approaches to Conformational Studies (e.g., Variable Temperature NMR)
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for investigating the conformational dynamics of molecules in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals that are indicative of dynamic processes, such as the interconversion between different conformers.
For this compound, the rotation around the N-C(oxo) bond is expected to be hindered due to the partial double bond character of the amide linkage. This can lead to the existence of two distinct planar rotamers, often referred to as synperiplanar and antiperiplanar. At low temperatures, where the rate of interconversion is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature is increased, the rate of rotation increases, leading to a broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single, broad peak. Further increases in temperature result in a sharpening of this averaged signal.
From the coalescence temperature and the chemical shift difference between the signals of the two rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides a quantitative measure of the energy required for the interconversion between the conformers. For similar N-acyl-functionalized compounds, these energy barriers are typically in the range of 12-20 kcal/mol sigmaaldrich.com.
A representative table of expected NMR data for a closely related compound, ethyl (4-phenyl-1,3-thiazol-2-yl) 2-amino-2-oxoacetate, is presented below, based on available spectroscopic information for analogous structures rsc.orgmdpi.comrsc.org.
| Nucleus | Chemical Shift (ppm) - Rotamer A | Chemical Shift (ppm) - Rotamer B |
| ¹H NMR | ||
| N-H | ~11.5 (br s) | ~11.3 (br s) |
| Phenyl-H | 7.9-7.3 (m) | 7.9-7.3 (m) |
| Thiazole-H | ~7.5 (s) | ~7.4 (s) |
| O-CH₂ | ~4.3 (q) | ~4.2 (q) |
| CH₃ | ~1.3 (t) | ~1.2 (t) |
| ¹³C NMR | ||
| C=O (amide) | ~164 | ~163 |
| C=O (ester) | ~160 | ~159 |
| Thiazole-C2 | ~158 | ~157 |
| Thiazole-C4 | ~149 | ~148 |
| Phenyl-C | 134-125 | 134-125 |
| Thiazole-C5 | ~108 | ~107 |
| O-CH₂ | ~62 | ~61 |
| CH₃ | ~14 | ~13 |
Computational Approaches for Conformational Search and Energy Minimization
Computational chemistry provides a powerful toolkit for exploring the conformational landscape of a molecule and for complementing experimental findings. Methods such as Density Functional Theory (DFT) are widely used to perform conformational searches and to calculate the relative energies of different conformers.
A systematic conformational search for this compound would typically involve the systematic rotation of all torsion angles associated with single bonds. For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum. The energies of these optimized structures are then compared to identify the global minimum energy conformation and the relative energies of other low-energy conformers.
For N-acyl-2-aminothiazole derivatives, computational studies have shown that the relative stability of the synperiplanar and antiperiplanar rotamers is influenced by a combination of steric and electronic factors. The planarity of the amide bond is often distorted to alleviate steric hindrance, and intramolecular interactions, such as hydrogen bonds or other weak interactions, can play a significant role in stabilizing certain conformations. Theoretical calculations can also be used to determine the energy barrier for rotation around the N-C bond, providing a theoretical value for ΔG‡ that can be compared with experimental data from VT-NMR.
A summary of hypothetical computational data for the two primary rotamers of this compound, based on studies of similar molecules, is provided below nih.govresearchgate.netugm.ac.idmdpi.comnih.gov.
| Conformer | Dihedral Angle (O=C-N-C_thiazole) | Relative Energy (kcal/mol) | Calculated Rotational Barrier (ΔG‡) (kcal/mol) |
| synperiplanar | ~0° | 0.0 (Global Minimum) | ~15-18 |
| antiperiplanar | ~180° | 1.5 - 3.0 | ~15-18 |
These computational results, in conjunction with experimental data, provide a comprehensive understanding of the conformational preferences and dynamic behavior of this compound. This knowledge is crucial for rational drug design and for understanding its interactions with biological targets.
Computational Chemistry and Theoretical Investigations of Ethyl Oxo 4 Phenyl 1,3 Thiazol 2 Yl Amino Acetate
Electronic Structure and Quantum Chemical Characterization
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and geometric structure of a molecule. These theoretical insights are crucial for predicting its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. Specifically, the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is frequently employed for the geometry optimization of thiazole-containing compounds.
The optimization process seeks the lowest energy conformation of the molecule. For ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate, this involves determining the most stable arrangement of its constituent rings and side chains. Theoretical studies on similar structures have shown that the phenyl and thiazole (B1198619) rings are often not coplanar, exhibiting a significant twist angle between them. The calculated bond lengths and angles from DFT are generally in good agreement with experimental data obtained from techniques like X-ray crystallography.
Below is a hypothetical table of selected optimized geometric parameters for the title compound, based on typical values for related structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (Thiazole) | 1.75 Å |
| C=N (Thiazole) | 1.32 Å | |
| C-N (Amino Linker) | 1.38 Å | |
| C=O (Oxoacetate) | 1.22 Å | |
| Bond Angle | C-S-C (Thiazole) | 90.5° |
| C-N-C (Amino Linker) | 125.0° | |
| Dihedral Angle | Phenyl-Thiazole | 45.0° |
Note: These values are illustrative and based on general findings for similar compounds.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations can provide precise values for these orbital energies.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-rich regions, likely localized on the thiazole and phenyl rings. |
| LUMO | -1.8 | Electron-deficient regions, potentially around the oxoacetate group. |
| Energy Gap (ΔE) | 4.7 | Suggests good kinetic stability. |
Note: These energy values are hypothetical and serve as examples.
Analysis of the spatial distribution of the HOMO and LUMO provides further insight into potential sites for electrophilic and nucleophilic attack, respectively.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of high electron density and negative potential (prone to electrophilic attack), while blue regions represent electron-deficient areas with positive potential (attractive to nucleophiles). Green and yellow areas denote regions of neutral or intermediate potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the oxoacetate group and the nitrogen atom of the thiazole ring, identifying them as potential sites for hydrogen bonding or coordination. Conversely, the hydrogen atoms of the amino group would be expected to exhibit a positive potential (blue), making them potential hydrogen bond donors.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Given the structural motifs present in this compound, several classes of proteins could be considered as potential biological targets. Thiazole and thiazolidinone cores are found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Computational docking can be used to screen the compound against a library of known protein structures. Potential targets for this class of compounds could include:
Cyclooxygenase (COX) Enzymes: Many nonsteroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, and thiazole derivatives have been investigated as potential COX inhibitors.
Kinases: These enzymes are crucial in cell signaling and are common targets in cancer therapy. Certain thiazole-containing molecules have shown kinase inhibitory activity.
Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer agents. Some thiazole derivatives have been shown to inhibit tubulin polymerization.
Bacterial Enzymes: The thiazole ring is a component of some antibiotics, suggesting that enzymes involved in bacterial cell wall synthesis or other essential bacterial processes could be potential targets.
Once a potential protein target is identified, molecular docking can provide a detailed model of the ligand-protein complex. This model reveals the specific binding pose of the ligand within the active site of the protein and the key intermolecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.
The strength of the interaction is quantified by a docking score or binding energy, usually expressed in kcal/mol. A more negative value indicates a stronger and more favorable interaction. Analysis of the binding mode can reveal which parts of the molecule are most important for binding and can guide the design of more potent analogs.
Below is an example of a hypothetical docking result summary against a kinase protein.
| Parameter | Value/Description |
| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Energy | -8.5 kcal/mol |
| Key Interactions | |
| Hydrogen Bonds | The carbonyl oxygen of the oxoacetate group forms a hydrogen bond with the backbone NH of a valine residue in the hinge region. |
| The amino linker NH forms a hydrogen bond with the side chain of a glutamate (B1630785) residue. | |
| Hydrophobic Interactions | The phenyl ring is situated in a hydrophobic pocket lined by leucine (B10760876) and isoleucine residues. |
| Pi-Stacking | The thiazole ring engages in a pi-stacking interaction with a phenylalanine residue. |
Note: This data is illustrative and represents a plausible binding scenario for a compound of this class.
Such detailed interaction analyses are fundamental to modern drug discovery, providing a rational basis for the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Analogues
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in modern drug discovery, providing insights into the relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov For analogues related to this compound, these methods have been pivotal in designing new derivatives and predicting their therapeutic potential. imist.ma
QSAR studies on thiazole derivatives have successfully led to the development of predictive models for a range of in vitro biological activities, including antimicrobial, antioxidant, and anticancer effects. nih.govresearchgate.netnih.gov These models are built by correlating the structural or physicochemical properties of the compounds (known as molecular descriptors) with their experimentally determined biological activities. nih.govlaccei.org
Different statistical methods are employed to create these models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common approaches. imist.ma For instance, a 2D-QSAR study on a series of 59 thiazole derivatives acting as 5-lipoxygenase (5-LOX) inhibitors generated a model with a good correlation coefficient, demonstrating its potential to predict the anti-inflammatory activity of new compounds. laccei.org Similarly, predictive QSAR models have been developed for the antioxidant properties of 2-aminothiazole (B372263) sulfonamide derivatives, using descriptors related to mass, polarizability, and van der Waals volume. nih.govnih.gov
These models are rigorously validated to ensure their statistical significance and predictive power. imist.maresearchgate.net Key statistical indicators such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² for an external test set (pred_r²) are used to assess the quality of the models. researchgate.neteijppr.com A study on aryl thiazole derivatives for antimicrobial activity reported a statistically significant 2D-QSAR model with an r² of 0.9521 and a q² of 0.8619, indicating a robust and predictive model. researchgate.net
Table 1: Examples of Predictive QSAR Models for Thiazole Analogues
| Biological Activity | Model Type | Statistical Method | Key Descriptors | Model Performance Metrics |
|---|---|---|---|---|
| Anti-inflammatory (5-LOX Inhibition) | 2D-QSAR | Multiple Linear Regression (MLR) | Topological and Physicochemical | r² = 0.626, pred_r² = 0.621 laccei.org |
| Antioxidant (DPPH & SOD) | 2D-QSAR | Multiple Linear Regression (MLR) | Mass, Polarizability, Electronegativity, van der Waals volume | Good predictive performance reported nih.govnih.gov |
| PIN1 Inhibition | 2D-QSAR | MLR & Artificial Neural Network (ANN) | MR, LogP, ELUMO | MLR: r²=0.76, pred_r²=0.78; ANN: r²=0.98, pred_r²=0.98 imist.ma |
| Antimicrobial (Gram-positive) | 2D & 3D QSAR | k-Nearest Neighbor (kNN-MFA) | T_C_C_4, Electrostatic fields | 2D: r²=0.9521, q²=0.8619; 3D: q²=0.8283, pred_r²=0.4868 researchgate.net |
This table is interactive. Click on the headers to sort the data.
Pharmacophore modeling and structure-activity relationship (SAR) studies help identify the essential structural features of a molecule required for its biological activity. nih.govdovepress.com For thiazole-based compounds, these studies have elucidated how different substituents on the thiazole and associated phenyl rings influence their therapeutic effects. nih.gov
The versatility of the thiazole scaffold allows for extensive modifications at its 2, 4, and 5 positions, which can fine-tune the molecule's pharmacological profile. ijnrd.organalis.com.my SAR analyses have revealed that the presence of specific functional groups is crucial for activity. For example, in a series of 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like a nitro group (NO₂) or electron-donating groups like a methoxy (B1213986) group (OMe) on the phenyl ring at the thiazole C4 position was found to be beneficial for antifungal activity. nih.gov
In the context of antiflaviviral agents based on a phenylthiazole scaffold, a pharmacophore model was developed that defined the importance of substituents at the C4 and C5 positions of the thiazole ring. nih.gov Further studies on 4-phenyl-thiazole derivatives as autotaxin (ATX) inhibitors highlighted the importance of hydrogen bonding interactions and hydrophobic interactions within the active site of the target protein. nih.gov Molecular docking studies suggested that interactions with specific amino acid residues, such as Asn230 and Trp275, were critical for potent inhibition. nih.gov Similarly, for thiazole derivatives targeting metastatic cancer, longer alkyl chain substitutions on the thiazole nitrogen were shown to enhance antimigration activities. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For thiazole derivatives, MD simulations provide critical insights into the conformational stability of the molecule and the dynamics of its interaction with biological targets, such as proteins or enzymes. nih.govbiointerfaceresearch.com These simulations can confirm and validate findings from molecular docking studies by assessing the stability of the ligand-protein complex. plos.orgnih.gov
In studies of thiazole-based inhibitors, MD simulations have been used to explore the behavior of the compounds within the binding site of a target protein. For example, simulations of thiazole-based hydrazones targeting the EGFR binding pocket in breast cancer cells were used to assess the stability and conformational behavior of the compounds, confirming stable interactions. nih.gov Similarly, MD simulations of thiazole-coumarin and thiazole-triazole conjugates as potential inhibitors for SARS-CoV-2 targets confirmed the stability of the ligand-receptor complexes. researchgate.net
The results of MD simulations, often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies, help to understand how the ligand maintains its binding pose over time. nih.gov This information is crucial for rational drug design, as it helps to predict whether a designed molecule will form a stable and lasting interaction with its intended biological target, a prerequisite for therapeutic efficacy. plos.orgnih.gov The application of MD simulations has thus become an integral part of the computational investigation of thiazole-based compounds, bridging the gap between static docking poses and the dynamic reality of molecular interactions. biointerfaceresearch.com
Exploration of Biological Activities and Mechanisms of Action Non Clinical Focus
In Vitro Enzyme Inhibition and Modulation Studies
Research into derivatives sharing the core 4-phenylthiazole (B157171) structure has revealed significant interactions with key enzymes, particularly those involved in cancer progression.
Studies have identified Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2) as potential enzyme targets for derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid. mdpi.comnih.gov These enzymes are crucial in cell signaling and regulation, and their inhibition is a key strategy in oncology research. The 4-phenylthiazole scaffold is considered a promising framework for developing novel anticancer candidates that target these specific enzymes. mdpi.comnih.gov
Furthermore, in silico molecular docking studies have been conducted on other series of thiazole (B1198619) derivatives to predict their binding affinity to various enzymes implicated in cancer, such as aromatase, cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com For instance, certain 2-hydrazinyl-thiazole-4[5H]-one derivatives showed significant theoretical binding energies towards these protein receptors, suggesting their potential as enzyme inhibitors. mdpi.com
The inhibitory potential of several 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values against human lung adenocarcinoma (A549) cells. Notably, compounds featuring an oxime moiety demonstrated potent activity. mdpi.com
For example, compound 21 (3-/{4-[1-(hydroxyimino)ethyl]phenyl}[4-(phenyl)thiazol-2-yl]amino/propanoic acid) and its chloro-substituted analog, compound 22 , exhibited significant cytotoxicity with IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.com Their corresponding carbohydrazide (B1668358) derivatives, compounds 25 and 26 , also showed notable activity. mdpi.comnih.gov These values indicate a higher antiproliferative effect than the standard chemotherapeutic agent cisplatin (B142131) in the same assay (IC50 = 11.71 µM). mdpi.com
| Compound | Structure Modification | IC50 (µM) in A549 Cells | Reference |
|---|---|---|---|
| Compound 21 | Oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 5.42 | mdpi.com |
| Compound 22 | 4-chlorophenyl and oxime derivative | 2.47 | mdpi.com |
| Compound 25 | Carbohydrazide and oxime derivative | 8.05 | mdpi.com |
| Compound 26 | 4-chlorophenyl, carbohydrazide, and oxime derivative | 25.4 | mdpi.com |
| Cisplatin (Reference) | Standard chemotherapeutic agent | 11.71 | mdpi.com |
Structure-activity relationship (SAR) analyses of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series have shed light on the molecular features crucial for their biological activity. The presence of an oxime functionality (-C=NOH) was found to significantly enhance antiproliferative effects. mdpi.com This enhancement is theorized to result from the oxime's electron-withdrawing properties or its capacity for hydrogen bonding interactions within the active site of target enzymes. mdpi.com Conversely, the esterification of these compounds led to a decrease in their activity, highlighting the importance of the free carboxyl or modified hydrazide group for the observed biological effect. mdpi.com
Receptor Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)
While direct experimental receptor binding data for ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate is not currently available, computational studies on related structures provide predictions on potential receptor interactions.
In-silico molecular docking studies have been performed on a series of 4-phenylthiazol-2-amine derivatives to evaluate their binding capacity to the estrogen receptor-alpha (ER-α), a key target in breast cancer. eco-vector.com The results indicated that these compounds fit within the active site of the protein, occupying the same hydrophobic pocket as the standard drug, tamoxifen (B1202). eco-vector.com The calculated docking scores for most of the synthesized compounds ranged from -6.658 to -8.911 kcal/mol, which were superior to that of tamoxifen (-6.821 kcal/mol), suggesting a strong theoretical binding affinity. eco-vector.com Compound 3e from the series exhibited the highest docking score of -8.911 kcal/mol. eco-vector.com
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Compound 3e (derivative) | -8.911 | eco-vector.com |
| Tamoxifen (Reference) | -6.821 | eco-vector.com |
| Range for Series (3a-j) | -6.658 to -8.911 | eco-vector.com |
There is no information available in the reviewed scientific literature regarding the experimental determination of ligand-receptor complex formation and dissociation kinetics (e.g., via radioligand binding or surface plasmon resonance) for this compound or its close structural analogs.
Cellular Mechanism of Action Studies (Strictly In Vitro Cell Line Investigations)
Derivatives built upon the (4-phenyl-1,3-thiazol-2-yl)amino scaffold have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. The potency of these compounds is often influenced by the specific substitutions on the core structure.
Hybrid molecules combining the thiazole moiety with amino acids have shown promising cytotoxicity. rsc.orgnih.govrsc.org A study involving thirty such hybrids revealed that many exhibited moderate to strong cytotoxic activities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC₅₀ values comparable to the standard chemotherapeutic agent 5-fluorouracil. rsc.orgrsc.org Similarly, another investigation into 1,3-thiazole incorporated phthalimide (B116566) derivatives identified compounds with potent cytotoxic activity against MCF-7, MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov
Furthermore, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was evaluated for antiproliferative activity against the A549 human lung adenocarcinoma cell line. Several of these compounds demonstrated notable cytotoxic effects. nih.gov Thiazole and thiadiazole carboxamide derivatives have also been identified as potent inhibitors of cancer cell proliferation, with one of the most promising compounds showing remarkable activity against A549, HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov The antiproliferative activity of certain pyrazole (B372694) derivatives containing a phenyl-hydrazono-thiazole structure was also noted against the human liver carcinoma cell line (HepG-2). nih.gov
Table 1: In Vitro Cytotoxicity of (4-Phenyl-1,3-thiazol-2-yl)amino Analogues in Human Cancer Cell Lines This table presents a selection of IC₅₀ values for various derivatives to illustrate their general potency. The specific substitutions on the core structure account for the differences in activity.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-Phthalimide Derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |
| Thiazole-Phthalimide Derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | nih.gov |
| Thiazole-Phthalimide Derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |
| Thiazole Carboxamide Derivative (51am) | HT-29 (Colon) | 0.68 | nih.gov |
| Thiazole Carboxamide Derivative (51am) | A549 (Lung) | 0.83 | nih.gov |
| Thiazole-Amino Acid Hybrid | A549 (Lung) | 2.07 - 8.51 | rsc.org |
| Thiazole-Amino Acid Hybrid | HeLa (Cervical) | 2.07 - 8.51 | rsc.org |
| Thiazole-Amino Acid Hybrid | MCF-7 (Breast) | 2.07 - 8.51 | rsc.org |
The cytotoxic effects of (4-phenyl-1,3-thiazol-2-yl)amino derivatives are frequently linked to the induction of apoptosis, or programmed cell death. Studies on 1,3-thiazole-phthalimide hybrids suggest their cytotoxic action on cancer cells is related to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation using RT-PCR for apoptosis markers indicated that these compounds likely induce apoptosis through the intrinsic pathway. nih.gov
A structurally related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), was found to induce high levels of intracellular reactive oxygen species (ROS) in Candida albicans. nih.gov This oxidative stress led to significant DNA damage, a key trigger for apoptosis in eukaryotic cells. The addition of ROS scavengers dramatically reduced the compound's activity, confirming the critical role of oxidative damage in its cell-killing mechanism. nih.gov While this study was conducted on a fungal model, the fundamental mechanism of ROS-induced DNA damage leading to cell death is conserved and provides insight into a potential mechanism of action in cancer cells as well.
Research into the precise intracellular signaling pathways affected by this compound is still emerging. However, studies on related thiazole derivatives provide valuable clues. Certain thiazole-based compounds have been developed as specific inhibitors of protein kinases, which are crucial components of signaling pathways that are often dysregulated in cancer. nih.govunife.it For instance, thiazole/thiadiazole carboxamide derivatives have been successfully designed as potential c-Met kinase inhibitors, indicating a direct interaction with this key signaling protein involved in cell proliferation and survival. nih.gov
In the context of antifungal action, the analogue (4-phenyl-1,3-thiazol-2-yl) hydrazine was shown to alter gene expression in C. albicans. Treatment with the compound led to an elevated expression of genes related to the anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs. nih.gov This change in gene expression is a direct cellular response to the ROS induced by the compound, highlighting its impact on intracellular stress signaling pathways. nih.gov
Antimicrobial Activity and Resistance Mechanisms (In Vitro against Pathogenic Strains)
Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The specific antimicrobial potency is highly dependent on the structural modifications of the thiazole core.
One study on 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives found that compounds with furan (B31954) and bromothiophene substituents on the thiazole ring exhibited promising antibacterial activity. researchgate.net Another series of 1,3-thiazole and benzo[d]thiazole derivatives was evaluated against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger, with some compounds displaying significant activity at concentrations between 50-75 µg/mL. researchgate.net The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antibacterial activity of some thiazole-oxadiazole hybrids. nih.gov
The antifungal properties of this chemical family are also significant. The compound (4-phenyl-1,3-thiazol-2-yl) hydrazine, for example, exhibited potent, broad-spectrum antifungal activity, with MIC values against pathogenic fungi ranging from 0.0625 to 4 µg/mL. nih.gov At a concentration of 0.5 µg/mL, it showed significant fungicidal activity against C. albicans. nih.gov
Table 2: In Vitro Antimicrobial Activity (MIC) of (4-Phenyl-1,3-thiazol-2-yl)amino Analogues This table provides a range of reported MIC values to demonstrate the antimicrobial potential of this class of compounds against various pathogens.
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi (general) | 0.0625 - 4 | nih.gov |
| Benzo[d]thiazole Derivative | MRSA, E. coli, A. niger | 50 - 75 | researchgate.net |
| Thiazole-Propanoic Acid Derivative | Bacillus subtilis | 62.5 | researchgate.net |
| Thiazole-Propanoic Acid Derivative | Staphylococcus aureus | 125 | researchgate.net |
| Thiazole-Propanoic Acid Derivative | Escherichia coli | 250 | researchgate.net |
Bacterial and fungal biofilms are structured communities of microbes that are notoriously resistant to conventional antimicrobial agents. Several derivatives containing the 4-phenyl-1,3-thiazole scaffold have shown promise in combating these biofilms.
The antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to effectively inhibit the formation of C. albicans biofilms at a concentration of 0.5 µg/mL. nih.gov In another study, novel thiazole nortopsentin analogues were evaluated for their ability to inhibit biofilm formation in both Gram-positive (S. aureus) and Gram-negative (P. aeuruginosa) bacteria. nih.gov These compounds were able to interfere with the initial stages of biofilm formation in a dose-dependent manner, with some derivatives showing IC₅₀ values against S. aureus in the low micromolar range (0.40–2.03 µM). nih.govresearchgate.net Notably, these compounds exhibited a desirable anti-virulence profile, as they inhibited biofilm formation at sub-MIC concentrations, meaning they did not affect the growth of the free-floating planktonic bacteria. nih.govresearchgate.net This suggests a mechanism that specifically targets biofilm establishment rather than general microbial viability.
Analysis of Molecular Targets and Resistance Reversal Strategies in Microorganisms
While direct studies on the specific molecular targets of this compound are not extensively documented, research on the broader class of 2-aminothiazole (B372263) derivatives provides significant insights into their potential mechanisms of antimicrobial action. A primary molecular target identified for some 2-aminothiazole derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. ekb.eg By inhibiting this enzyme, these compounds can effectively disrupt critical cellular processes, leading to bacterial cell death. ekb.eg
Another key area of investigation for thiazole derivatives is their ability to combat antibiotic resistance. nih.gov Thiazole-containing compounds have been explored for their capacity to inhibit mechanisms that confer resistance to existing antibiotics. nih.gov For instance, some derivatives have shown the ability to interfere with biofilm formation, a critical factor in the development of persistent and drug-resistant infections. dovepress.com Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. By disrupting biofilm integrity, these compounds can render bacteria more susceptible to conventional antimicrobial agents.
Furthermore, the structural features of the thiazole nucleus, particularly the presence of a sulfur atom, can influence drug-target interactions. nih.gov This can lead to unique binding properties that may be exploited to overcome resistance mechanisms that have evolved against other classes of antibiotics. nih.gov While specific strategies for resistance reversal directly involving this compound have yet to be elucidated, the broader family of thiazole derivatives represents a promising scaffold for the development of novel agents that can address the challenge of antimicrobial resistance. nih.gov
Interactive Data Table: Potential Microbial Targets of 2-Aminothiazole Derivatives
| Potential Molecular Target | Function | Potential Effect of Inhibition | References |
| DNA Gyrase | Controls DNA supercoiling and untangling | Inhibition of DNA replication and transcription | ekb.eg |
| Biofilm Formation | Adherence and protection of bacterial communities | Increased susceptibility to antibiotics | dovepress.com |
| Tyrosyl-tRNA Synthetase (TyrRS) | Catalyzes the attachment of tyrosine to its tRNA | Inhibition of protein synthesis | dovepress.com |
Antiparasitic Activity and Target Identification (In Vitro Models)
The thiazole scaffold is a recurring motif in compounds exhibiting a wide range of antiparasitic activities. nih.govnih.gov Derivatives of 2-aminothiazole have demonstrated efficacy against various protozoan and helminthic parasites in in vitro studies. nih.govnih.gov Although specific data on the antiparasitic effects of this compound is limited, the general activity of this chemical class suggests its potential as a lead structure for the development of novel antiparasitic agents.
Efficacy Evaluation against Parasitic Stages (e.g., Protozoa, Helminths)
In vitro screening of 2-aminothiazole derivatives has revealed activity against several medically important protozoan parasites. For example, various compounds containing the 2-aminothiazole core have been tested against Plasmodium falciparum, the causative agent of malaria, with some derivatives showing promising antiplasmodial activity. nih.govresearchgate.net Similarly, activity has been reported against other protozoa, though specific data on different life cycle stages are often preliminary. nih.gov
With regard to helminths, the evaluation of thiazole derivatives is an area of active research. While comprehensive data on the efficacy against various larval and adult stages of different helminth species are not yet available for a wide range of compounds, the structural diversity of thiazole derivatives makes them an attractive starting point for screening campaigns aimed at identifying new anthelmintic agents.
Interactive Data Table: Reported In Vitro Antiparasitic Activity of 2-Aminothiazole Derivatives
| Parasite | Type | Reported Activity of Derivatives | References |
| Plasmodium falciparum | Protozoa | Antiplasmodial | nih.govresearchgate.net |
| Mycobacterium tuberculosis | Bacteria (used as a model in some antiparasitic studies) | Antimycobacterial | nih.govresearchgate.net |
Exploration of Parasitic Biochemical Pathways Affected
The precise biochemical pathways in parasites that are targeted by 2-aminothiazole derivatives are not yet fully understood and are a subject of ongoing investigation. However, based on the mechanisms of action of other antimicrobial and antiparasitic agents, several potential pathways can be hypothesized.
One likely area of interference is parasitic energy metabolism. Many established antiparasitic drugs disrupt key metabolic enzymes that are essential for the parasite's survival. Given the structural similarities to other enzyme inhibitors, it is plausible that certain 2-aminothiazole derivatives could target parasitic kinases, proteases, or enzymes involved in nucleotide or amino acid metabolism. For instance, some studies on related heterocyclic compounds suggest that they may interfere with nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme crucial for NAD biosynthesis and cellular energy. cdnsciencepub.com
Another potential mechanism of action could involve the disruption of parasitic redox homeostasis. Parasites are often under significant oxidative stress and rely on specific enzymatic pathways to maintain a balanced redox state. Compounds that can interfere with these pathways, for example, by inhibiting enzymes like trypanothione (B104310) reductase in trypanosomes, can be effective antiparasitic agents. The diverse chemical space offered by 2-aminothiazole derivatives provides a rich platform for the discovery of compounds that may selectively target these and other essential parasitic biochemical pathways. Further research, including target-based screening and metabolomic studies, is necessary to elucidate the specific molecular targets and mechanisms of action of this compound and related compounds within parasites.
Structure Activity Relationship Sar Studies of Ethyl Oxo 4 Phenyl 1,3 Thiazol 2 Yl Amino Acetate Analogues
Rational Design and Directed Synthesis of Analogues and Derivatives
The rational design of analogues of ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate is often guided by the established biological activities of related thiazole-containing compounds. nih.gov The synthesis of these analogues typically involves multi-step reaction sequences. A common strategy is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thiourea (B124793) or thioamides. nih.govresearchgate.net
For the synthesis of the core scaffold, 2-amino-4-phenylthiazole (B127512) can be prepared by the reaction of acetophenone (B1666503) with thiourea in the presence of a halogenating agent like iodine. asianpubs.org Subsequent N-acylation of the 2-amino group with an appropriate acylating agent, such as ethyl chlorooxoacetate, would yield the parent compound, this compound.
The directed synthesis of derivatives often involves the use of substituted phenacyl bromides or substituted thioureas in the initial Hantzsch reaction to introduce diversity at the 4-phenyl ring of the thiazole. nih.gov Further modifications can be made to the oxoacetate side chain. For instance, reaction with hydrazines can convert the ester to a hydrazide, which can then be used to generate various hydrazone derivatives. nih.gov One-pot, three-component reactions have also been employed for the efficient synthesis of related thiazole derivatives. ump.edu.pl
Impact of Substituent Modifications on In Vitro Biological Activity Profiles
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the 4-phenyl ring and modifications of the ethyl oxoacetate moiety.
Substituents on the 4-Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl ring play a critical role in modulating biological activity. Studies on related 2-phenylthiazole (B155284) derivatives have shown that electron-withdrawing groups, such as nitro (NO2) and fluoro (F), or electron-donating groups, like methoxy (B1213986) (OCH3), can enhance the antimicrobial and anticancer activities. nih.gov For instance, the presence of a phenyl substituent at the 4-position of the thiazole ring has been shown to be crucial for the antibacterial activity of certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives. nih.gov In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a methoxy group at the 4-position of the phenyl ring improved activity against Caco-2 cancer cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov
The following interactive table summarizes the observed impact of various substituents on the biological activity of analogous thiazole derivatives.
| Compound Series | Substituent/Modification | Position | Observed Impact on In Vitro Activity |
| 2-Phenylthiazole-4-carboxamides | 4-Methoxy | Phenyl ring | Improved activity against Caco-2 cells nih.gov |
| 2-Phenylthiazole-4-carboxamides | 2-Methoxy | Phenyl ring | Maintained high activity against HT-29 and T47D cells nih.gov |
| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids | Phenyl | 4-position of thiazole | Crucial for antibacterial activity nih.gov |
| 2,4-Disubstituted thiazoles | Nitro (NO2) | para-position of benzene (B151609) ring | Beneficial for antimicrobial activity nih.gov |
| 2,4-Disubstituted thiazoles | Methoxy (OCH3) | para-position of benzene ring | Beneficial for antimicrobial activity nih.gov |
| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids | Hydrazone/Hydrazide | Carboxy group modification | Decreased antimicrobial activity nih.gov |
Positional Scanning and Heterocyclic Ring System Modifications
Positional scanning of substituents on the 4-phenyl ring is a key strategy to optimize the biological activity of this compound analogues. The effect of a substituent can vary significantly depending on its position (ortho, meta, or para). For instance, in a study of 2-phenylthiazole-4-carboxamides, the position of the methoxy group on the phenyl ring dictated the selectivity towards different cancer cell lines. nih.gov
Heterocyclic ring system modifications, also known as bioisosteric replacement, involve substituting the phenyl ring or the thiazole ring with other heterocyclic systems to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For example, the phenyl ring could be replaced with other aromatic systems like pyridine (B92270) or thiophene. Such modifications can alter the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule. cambridgemedchemconsulting.com The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles. nih.govresearchgate.net These changes can lead to compounds with improved biological profiles.
Identification of Key Pharmacophoric Elements and Lead Optimization Strategies for Enhanced Potency and Selectivity
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric elements) required for biological activity. mdpi.com For the this compound scaffold, key pharmacophoric features likely include:
A hydrogen bond donor/acceptor: The amino group and the carbonyl groups of the oxoacetate moiety can participate in hydrogen bonding interactions with biological targets.
An aromatic/hydrophobic region: The 4-phenyl ring provides a hydrophobic surface that can engage in van der Waals or pi-pi stacking interactions.
A heterocyclic core: The thiazole ring itself, with its sulfur and nitrogen atoms, can form specific interactions with target proteins.
Lead optimization strategies for this class of compounds focus on systematically modifying the lead structure to enhance its potency and selectivity. nih.gov This can be achieved through:
Fine-tuning of substituents: Based on initial SAR data, further modifications of the substituents on the phenyl ring can be explored to optimize electronic and steric properties.
Conformational restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target.
Bioisosteric replacements: As discussed earlier, replacing key functional groups or ring systems with their bioisosteres can improve drug-like properties. cambridgemedchemconsulting.comnih.gov
Hybridization: Combining the thiazole scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. ump.edu.pl
Through these iterative cycles of design, synthesis, and biological evaluation, analogues of this compound with improved therapeutic potential can be developed.
Advanced Applications in Chemical Biology and Material Science
Utilization as a Chemical Probe for Elucidating Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. To date, the scientific literature has not extensively documented the use of ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate specifically as a chemical probe for elucidating biological pathways. While related 4-phenylthiazol-2-amine derivatives have been investigated for potential therapeutic effects, including anticancer properties targeting enzymes like SIRT2 and EGFR, these studies focus on identifying lead compounds for drug development rather than creating tools for pathway investigation. nih.gov The synthesis of various N,N-disubstituted β-amino acids containing the phenyl(1,3-thiazol-2-yl)amino scaffold has revealed antimicrobial and plant growth-promoting activities, suggesting interactions with biological targets. researchgate.net However, the specific molecular pathways and off-target effects of this compound have not been characterized to the level required for its designation as a selective chemical probe.
Development of Fluorescent or Isotopic Labels for Mechanistic and Imaging Studies
The development of fluorescent or isotopically labeled versions of a compound is crucial for conducting detailed mechanistic and cellular imaging studies. Such modifications allow researchers to track the molecule's distribution, binding, and metabolic fate within a biological system. Currently, there are no published research findings detailing the synthesis or application of fluorescently or isotopically labeled analogues of this compound. The core structure, containing phenyl and thiazole (B1198619) rings, could potentially be modified to incorporate fluorophores or radioactive isotopes, but this area of research remains unexplored for this specific compound.
Exploration of Potential in Supramolecular Chemistry and Crystal Engineering
While the specific crystal structure of this compound is not publicly available, the principles of supramolecular chemistry and crystal engineering can be explored by examining the structures of closely related compounds. Crystal engineering focuses on understanding and utilizing intermolecular interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—to design novel solids with desired properties.
| Compound Feature | Observed Interaction in Analogues | Potential for Target Compound | Reference |
|---|---|---|---|
| Amino Group (N-H) | Forms intermolecular N—H⋯O and N—H⋯N hydrogen bonds. | High potential for hydrogen bonding with carbonyl oxygen or thiazole nitrogen. | researchgate.net |
| Phenyl & Thiazole Rings | Participate in π-π stacking and C—H⋯π interactions. | High potential for forming stacked structures or other aromatic interactions. | nih.gov |
| Carbonyl Group (C=O) | Acts as a hydrogen bond acceptor (C—H⋯O). | High potential to accept hydrogen bonds from N-H or C-H donors. | nih.govnih.gov |
| Overall Molecular Shape | Dihedral angles between ring systems influence packing. Can adopt 'U-shaped' conformations. | The relative orientation of the phenyl and thiazole rings will be crucial for crystal packing. | researchgate.netnih.gov |
Analysis of Patent Literature and Intellectual Property Landscape Pertaining to the Chemical Compound and its Analogues
A review of the patent landscape indicates that while this compound is not explicitly claimed in a large number of patents, the broader class of thiazole derivatives is a subject of significant intellectual property activity. The thiazole scaffold is a well-established pharmacophore, and numerous patents claim thiazole-containing compounds for a wide range of therapeutic applications.
Patents in this area often focus on derivatives with specific biological activities. For example, extensive patenting has occurred around thiazole derivatives as kinase inhibitors for cancer treatment, such as the multi-kinase inhibitor Dasatinib, which features a substituted thiazole ring. sciencescholar.us Other patents cover thiazole analogues for their use as anti-inflammatory, antimicrobial, and antidiabetic agents. sciencescholar.us A Chinese patent describes a method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate, an intermediate for antibiotics, highlighting the commercial interest in related structures. google.com
The intellectual property landscape suggests that while the exact molecule this compound may not be a lead compound itself, its structural motifs—the 4-phenyl-1,3-thiazol-2-amine core—are of high interest in medicinal chemistry. Any novel biological activity discovered for this compound or its close analogues could potentially lead to new patent applications, provided the criteria of novelty, inventive step, and industrial applicability are met. The existing patents on broad classes of thiazole derivatives would need to be carefully navigated in any new intellectual property filing.
Future Directions and Emerging Research Avenues
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
A deeper, holistic understanding of the biological interactions of ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate can be achieved through its integration with systems biology and various "omics" technologies. This approach moves beyond single-target interactions to a network-level analysis of the compound's effects.
Proteomics: Mass spectrometry-based proteomics can be employed to create a global protein expression profile of cells or tissues upon treatment with the compound. This would enable the identification of not only the primary protein targets but also downstream effector proteins and compensatory pathways that are modulated. Techniques such as chemical proteomics, utilizing the compound as a molecular probe, could directly identify binding partners in a complex biological matrix.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal shifts in metabolic pathways induced by this compound. This could uncover unexpected mechanisms of action or off-target effects related to cellular metabolism. For instance, a related compound, ethyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, has been studied in the context of its correlation with various biological and behavioral measures, hinting at the potential of metabolomic approaches in understanding the systemic effects of such molecules.
Exploration of Novel Biocatalytic and Flow Chemistry Approaches for Synthesis
Advancements in synthetic chemistry offer greener, more efficient, and scalable methods for the production of this compound.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Research into enzymatic methods for the synthesis of the thiazole (B1198619) core or for the modification of the parent compound could lead to highly stereoselective and environmentally friendly production processes. While specific biocatalytic routes for this exact compound are not yet established, the successful application of biocatalysts like chitosan (B1678972) hydrogels for the synthesis of other thiazole derivatives suggests the feasibility of this approach. scientific.netscientific.netresearchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The development of a flow synthesis protocol for this compound would be a significant step towards its large-scale and cost-effective production. The application of flow chemistry has been recognized as a modern and efficient platform for the synthesis of various heterocyclic compounds, including thiazoles. unl.pt
These novel synthetic strategies align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents.
Development of Advanced In Silico Models for Activity Prediction and De Novo Design
Computational methods are indispensable tools in modern drug discovery and materials science. For this compound, these models can accelerate the discovery of new applications and the design of improved derivatives.
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of related thiazole derivatives with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized analogues. scientific.netacs.org This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency. Numerous QSAR studies on 2-aminothiazole (B372263) derivatives have demonstrated the utility of this approach in identifying key structural determinants for various biological activities. scientific.netacs.org
Molecular Docking and Dynamics: These computational techniques can be used to predict the binding mode and affinity of this compound to specific biological targets. Molecular dynamics simulations can further provide insights into the stability of the compound-target complex and the conformational changes that occur upon binding.
De Novo Design: Advanced algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a particular biological target. Using the this compound scaffold as a starting point, de novo design could generate innovative derivatives with enhanced properties.
These in silico approaches can significantly reduce the time and cost associated with the discovery and development of new applications for this compound.
Identification of Underexplored Biological Targets and Mechanistic Hypotheses within Non-Clinical Contexts
While thiazole derivatives are known to target a range of biological molecules, there is a vast landscape of underexplored targets that could be modulated by this compound. Research in non-clinical contexts can uncover novel biological activities and mechanisms.
Phenotypic Screening: High-content screening of the compound across a diverse range of cell-based assays can reveal unexpected biological effects. Subsequent target deconvolution efforts can then identify the molecular targets responsible for these observed phenotypes.
Chemical Biology Probes: Derivatization of this compound into chemical probes (e.g., by incorporating a photo-crosslinker or an affinity tag) can facilitate the identification of its direct binding partners in a cellular context.
Exploration of Non-Classical Targets: Research could focus on less conventional targets for thiazole compounds, such as protein-protein interactions, RNA, or epigenetic modifiers. For instance, while many thiazoles are investigated for their kinase inhibitory activity, their potential to modulate other enzyme classes or receptor families remains an open area of investigation.
By exploring these less-trodden paths, novel and potentially groundbreaking applications for this compound may be discovered.
Potential for Derivatization into Photoactive or Stimuli-Responsive Materials
The structural scaffold of this compound presents opportunities for its incorporation into advanced materials with tunable properties.
Photoactive Materials: The thiazole ring is a component of various photochromic and fluorescent molecules. By strategically modifying the structure of this compound, for example, by incorporating it into diarylethene structures, it may be possible to develop novel photo-responsive materials. scientific.netscientific.netresearchgate.net Such materials could have applications in optical data storage, molecular switches, and smart windows.
Fluorescent Probes: The inherent fluorescence of some thiazole derivatives suggests that analogues of this compound could be developed as fluorescent probes for biological imaging or as sensors for specific analytes. nih.govniscpr.res.inresearchgate.netnih.gov The photophysical properties of such derivatives would be highly dependent on the nature and position of substituents on the phenyl and thiazole rings.
The exploration of these material science applications represents a significant opportunity to expand the utility of this thiazole compound beyond the traditional biological realm.
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate, and how can purity be optimized?
Answer:
The compound can be synthesized via light-mediated C-H amidation of 4-phenyl-1,3-thiazole with oxoacetic acid derivatives. A validated protocol involves irradiating 4-phenyl-1,3-thiazole (1 equiv.) with 2-oxoacetic acid derivatives (2 equiv.) and (NH₄)₂S₂O₈ (3 equiv.) in DMSO at 420 nm for 3 hours, followed by purification via column chromatography (hexane:ethyl acetate = 97:3) . Alternative routes include refluxing benzothioamide derivatives with α-halocarbonyl esters (e.g., ethyl 4-bromo-3-oxobutanoate) in absolute ethanol, followed by ether extraction and sodium sulfate drying . Purity optimization requires monitoring by TLC, elemental analysis (targeting ≤0.4% deviation from theoretical values), and recrystallization from solvents like ethanol or acetonitrile .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
- X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data. Key parameters include anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis to validate intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish thiazole protons (δ 7.2–8.1 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
- IR : Confirm the oxoacetate group via C=O stretches at 1720–1750 cm⁻¹ and thiazole C=N at 1600–1650 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS should match the exact mass (276.0602 Da) with ≤5 ppm error .
Basic: What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
Answer:
- Antimicrobial : Use broth microdilution (MIC assays) against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231), with ciprofloxacin and fluconazole as controls .
- Anticancer : Perform MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, with IC₅₀ calculations via nonlinear regression .
- Anti-inflammatory : Measure COX-2 inhibition using ELISA kits and compare selectivity against COX-1 .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
Answer:
- Docking validation : Use AutoDock Vina to simulate binding poses with targets (e.g., EGFR kinase or β-tubulin). Compare results with crystallographic data (e.g., PDB 1M17) and adjust scoring functions for entropy penalties .
- Experimental follow-up : If bioactivity contradicts docking, reassess protonation states (via MarvinSketch at physiological pH) or perform molecular dynamics simulations (50 ns) to account for protein flexibility .
- Data reconciliation : Cross-validate using SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) and confirm docking-predicted interactions .
Advanced: What strategies optimize reaction yields in light-mediated syntheses of this compound?
Answer:
- Light source : Use a Penn M2 photoreactor (420 nm, 100% intensity) to maximize photoactivation of (NH₄)₂S₂O₈, which generates sulfate radicals for C-H activation .
- Solvent screening : Test DMSO, DMF, or acetonitrile; DMSO enhances radical stability but may require post-reaction dialysis to remove residues .
- Substrate ratios : Increase oxoacetic acid derivative to 2.5 equiv. to drive the reaction forward, but monitor for byproducts (e.g., dimerization) via LC-MS .
Advanced: How should researchers address discrepancies in spectral data during structural elucidation?
Answer:
- NMR conflicts : If experimental ¹³C NMR deviates from computed values (e.g., DFT/B3LYP/6-31G*), check for tautomerism (e.g., keto-enol shifts in oxoacetate) or crystal packing effects .
- Elemental analysis outliers : Recalcine samples at 100°C for 24 hours to remove solvent residues, which commonly inflate hydrogen percentages .
- Mass spectral anomalies : Use isotopic pattern analysis to distinguish [M+H]⁺ peaks from adducts (e.g., sodium or potassium), and confirm with MS/MS fragmentation .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
Answer:
- Disorder in thiazole rings : Apply SHELXL restraints (e.g., SIMU and DELU) to manage anisotropic displacement parameters for sulfur and nitrogen atoms .
- Twinned crystals : Use CELL_NOW and TWINABS to process data from non-merohedral twins, refining against HKLF5 format files .
- Weak high-angle data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to enhance resolution beyond 0.8 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
